molecular formula C15H13ClN4O2 B6467336 N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640963-49-9

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467336
CAS No.: 2640963-49-9
M. Wt: 316.74 g/mol
InChI Key: YSYZKYRQIZEJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C15H13ClN4O2 and its molecular weight is 316.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0727034 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetPoly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play crucial roles in DNA repair and cell proliferation, respectively.

Mode of Action

For instance, some compounds inhibit PARP-1 and EGFR, thereby disrupting DNA repair and cell proliferation .

Biochemical Pathways

Based on the targets, it can be inferred that the compound may affect theDNA repair pathway (through PARP-1 inhibition) and the EGFR signaling pathway (through EGFR inhibition) . These pathways have downstream effects on cell survival, proliferation, and differentiation.

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells . This is likely due to the inhibition of PARP-1 and EGFR, which disrupts DNA repair and cell proliferation.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound's structure incorporates a methoxy group and a chloro substituent on the phenyl ring, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of the imidazo[1,2-b]pyridazine scaffold.

Biological Activity Overview

This compound has been evaluated for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported for certain derivatives .
  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against resistant strains of bacteria.

2. Anticancer Activity

The compound has demonstrated promising anticancer properties:

  • Cytotoxicity assays reveal that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective dose ranges .
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • It acts as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .
  • The compound also exhibits inhibitory activity against urease, which is significant in treating conditions like urinary tract infections.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Docking studies have revealed binding affinities to various enzymes and receptors, suggesting a multi-target mechanism that could enhance its therapeutic profile .
  • The presence of the chloro and methoxy groups may facilitate interactions with biomolecules, enhancing bioavailability and efficacy.

Case Studies

Several studies have documented the biological effects of similar compounds within the imidazo[1,2-b]pyridazine class:

StudyCompoundActivityFindings
5-{1-[(4-chlorophenyl)sulfonyl]}imidazo[1,2-b]pyridazineAntibacterialModerate to strong activity against Salmonella typhi
Pyrrolo[1,2-b]pyridazinesAnticancerSignificant cytotoxicity against MCF-7 cells
3-methoxy-2-phenylimidazo[1,2-b]pyridazinesAntimycobacterialEffective against Mycobacterium tuberculosis

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-9-8-20-14(17-9)6-4-12(19-20)15(21)18-10-3-5-13(22-2)11(16)7-10/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZKYRQIZEJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.